molecular formula C9H7BrO B12950591 2-Bromo-6-vinylbenzaldehyde

2-Bromo-6-vinylbenzaldehyde

Cat. No.: B12950591
M. Wt: 211.05 g/mol
InChI Key: FFYZUSOZVADENX-UHFFFAOYSA-N
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Description

2-Bromo-6-vinylbenzaldehyde is an organic compound that features a bromine atom and a vinyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-vinylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-vinylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4,5-dimethoxybenzaldehyde is reacted with tributylvinyltin in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-vinylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzaldehydes: Formed through substitution reactions.

    Carboxylic Acids: Resulting from oxidation of the aldehyde group.

    Alcohols: Produced by reduction of the aldehyde group.

Scientific Research Applications

2-Bromo-6-vinylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-vinylbenzaldehyde involves its reactivity with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-vinylbenzaldehyde is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

2-bromo-6-ethenylbenzaldehyde

InChI

InChI=1S/C9H7BrO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2

InChI Key

FFYZUSOZVADENX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)C=O

Origin of Product

United States

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